molecular formula C20H23NO2 B2713636 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one CAS No. 850905-29-2

2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one

Cat. No. B2713636
CAS RN: 850905-29-2
M. Wt: 309.409
InChI Key: PTGWDPQBUCRXNG-UHFFFAOYSA-N
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Description

2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoquinoline family and is known for its unique chemical properties.

Scientific Research Applications

Biological Activities and SAR Studies

1,2,3,4-Tetrahydroisoquinoline analogs, including the compound , have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The structural–activity relationship (SAR) and their mechanism of action have been studied extensively .

Antibacterial Property

A novel compound synthesized from 1,2,3,4-tetrahydroisoquinoline showed significant antibacterial property against eight pathogenic bacterial strains .

C(1)-Functionalization

Recent advances in the C(1)-functionalization of tetrahydroisoquinolines have been witnessed, as they can act as precursors for various alkaloids displaying multifarious biological activities .

Production of N-Alkylated Derivatives

A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives has been described . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

Antioomycete Activity

3,4-Dihydroisoquinolin-1(2H)-one derivatives have shown antioomycete activity against the phytopathogen Pythium recalcitrans . The compound I23 showed the highest in vitro potency against P. recalcitrans .

Inhibitor of Aldo-Keto Reductase AKR1C3

3,4-Dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acid, a derivative of 3,4-dihydroisoquinolin, has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .

properties

IUPAC Name

2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-3-14-23-19-11-7-10-18-17(19)12-13-21(20(18)22)15-16-8-5-4-6-9-16/h4-11H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGWDPQBUCRXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one

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